An In-depth Technical Guide to Methyl 3-phenoxybenzoate
An In-depth Technical Guide to Methyl 3-phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 3-phenoxybenzoate, a significant chemical intermediate and a metabolite of various pyrethroid insecticides. This document details its chemical and physical properties, safety information, and provides plausible experimental protocols for its synthesis, purification, and analytical characterization. Furthermore, this guide elucidates the metabolic pathway of pyrethroid insecticides leading to the formation of methyl 3-phenoxybenzoate, a critical aspect for toxicological and environmental studies.
Introduction
Methyl 3-phenoxybenzoate (CAS No. 50789-43-0) is an aromatic ester that serves as a valuable building block in organic synthesis. Its structural motif, featuring a diphenyl ether linkage, is present in numerous biologically active molecules. Of particular significance to researchers in drug development and toxicology, methyl 3-phenoxybenzoate is a known metabolite of several synthetic pyrethroid insecticides, such as cyfluthrin.[1] Understanding its properties and formation is therefore crucial for assessing the environmental fate and metabolic impact of this important class of pesticides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of methyl 3-phenoxybenzoate is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.
Table 1: Chemical and Physical Properties of Methyl 3-phenoxybenzoate
| Property | Value | Reference(s) |
| CAS Number | 50789-43-0 | [2][3][4] |
| Molecular Formula | C₁₄H₁₂O₃ | [2][4] |
| Molecular Weight | 228.24 g/mol | [2][4] |
| Boiling Point | 150-153 °C at 1.5 Torr | [2] |
| Density | ~1.153 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety Information
Methyl 3-phenoxybenzoate is classified as a hazardous substance. Appropriate safety precautions must be observed during its handling and storage.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P321: Specific treatment (see supplemental first aid instruction on this label). P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
The following sections provide detailed, plausible methodologies for the synthesis, purification, and analysis of methyl 3-phenoxybenzoate, compiled from established organic chemistry principles and available literature on similar compounds.
Synthesis
A common and effective method for the synthesis of methyl 3-phenoxybenzoate is the Fischer esterification of 3-phenoxybenzoic acid.
4.1.1. Fischer Esterification of 3-Phenoxybenzoic Acid
This protocol describes the acid-catalyzed esterification of 3-phenoxybenzoic acid with methanol.
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Materials:
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3-Phenoxybenzoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenoxybenzoic acid and an excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-phenoxybenzoate.
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Purification
The crude product from the synthesis can be purified using recrystallization or column chromatography.
4.2.1. Recrystallization
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Dissolve the crude methyl 3-phenoxybenzoate in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum.
4.2.2. Column Chromatography
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Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
The identity and purity of methyl 3-phenoxybenzoate can be confirmed using a combination of spectroscopic and chromatographic techniques.
4.3.1. High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
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Column: A non-polar capillary column (e.g., HP-5ms).
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Carrier Gas: Helium.
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Injection Mode: Splitless.
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Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C).
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MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
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¹H NMR: Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the methyl ester protons (δ ~3.9 ppm).
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¹³C NMR: Expected signals for the carbonyl carbon (~166 ppm), aromatic carbons (δ 115-160 ppm), and the methoxy carbon (~52 ppm).
Metabolic Pathway of Pyrethroids
Methyl 3-phenoxybenzoate is a metabolite formed during the degradation of certain pyrethroid insecticides. The primary metabolic pathway involves the hydrolysis of the ester linkage in the parent pyrethroid, followed by further oxidation and, in some cases, esterification. The diagram below illustrates a generalized metabolic pathway for a pyrethroid insecticide leading to the formation of methyl 3-phenoxybenzoate.
Figure 1: Generalized metabolic pathway of pyrethroid insecticides.
This diagram illustrates that the initial step in the metabolism of many pyrethroid insecticides is the cleavage of the ester bond by carboxylesterases. This hydrolysis yields 3-phenoxybenzoic acid and/or 3-phenoxybenzyl alcohol. The alcohol can be further oxidized to the corresponding carboxylic acid. Finally, 3-phenoxybenzoic acid can undergo methylation to form methyl 3-phenoxybenzoate.
Conclusion
This technical guide provides essential information for researchers and professionals working with methyl 3-phenoxybenzoate. The compiled data on its properties, along with detailed experimental protocols, will facilitate its synthesis, purification, and analysis. Furthermore, the elucidation of its role as a metabolite in pyrethroid degradation pathways is critical for a comprehensive understanding of the environmental and toxicological implications of these widely used insecticides. The provided diagrams and structured data are intended to serve as a valuable resource for the scientific community.
